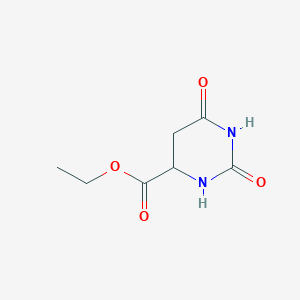![molecular formula C7H13NO B12103111 (1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” is a bicyclic organic compound with the following structural formula:
This compound
It belongs to the class of azabicyclo compounds and contains three fused rings. The compound’s systematic IUPAC name is “(1R,5R,6R)-8-azabicyclo[3.2.1]octan-3-ol” . Let’s explore its properties and applications further.
準備方法
Synthetic Routes: The synthesis of “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” involves several routes. One common method is the reduction of a suitable precursor, such as an azabicyclo ketone or an imine. For example, the reduction of an azabicyclo ketone with a chiral reducing agent can yield the desired compound.
Reaction Conditions: The reduction reaction typically employs hydrogen gas (H₂) and a catalyst (e.g., palladium on carbon) under mild conditions. Chiral ligands may be used to control stereochemistry during the reduction.
Industrial Production: While industrial-scale production methods may vary, the synthetic route involving reduction remains a key step. Optimization of reaction conditions and scalability are essential for large-scale production.
化学反応の分析
Reactivity: “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” can undergo various chemical reactions, including:
Oxidation: Oxidation of the alcohol group can yield corresponding ketones or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Ring-opening reactions: Cleavage of the bicyclic ring system can lead to open-chain derivatives.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Substitution: Various nucleophiles (e.g., halides, amines).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can lead to various derivatives.
科学的研究の応用
Chemistry:
- Used as a chiral building block in organic synthesis.
- Investigated for its role in asymmetric catalysis.
- Potential applications in drug design due to its unique structure.
- Studied for its interactions with biological receptors.
- Used in the synthesis of pharmaceuticals and fine chemicals.
作用機序
The exact mechanism by which “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” exerts its effects depends on its specific application. It may act as a ligand, enzyme inhibitor, or participate in complex biochemical pathways.
類似化合物との比較
“(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” shares structural features with related compounds, such as:
- “(1R,2R,3R,4S,5R,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol” .
- Other bicyclic alcohols with similar ring systems.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol |
InChI |
InChI=1S/C7H13NO/c9-7-2-5-1-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6-,7-/m1/s1 |
InChIキー |
HEZQDMDQUVBDOA-FSDSQADBSA-N |
異性体SMILES |
C1[C@@H]2C[C@H]([C@H]1CNC2)O |
正規SMILES |
C1C2CC(C1CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)




![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)

![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)




